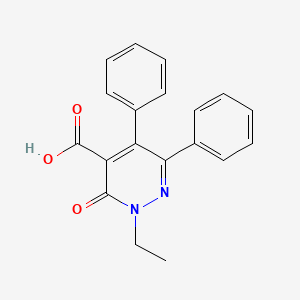

2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid is a chemical compound belonging to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse chemical reactions and potential pharmacological activities, making them a subject of interest in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds structurally related to 2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid, involves several key steps starting from specific precursors such as ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate. These syntheses often employ condensation reactions, cyclization steps, and various functional group transformations to achieve the desired pyridazine core and its substitutions (Deeb & El-Abbasy, 2006).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, a six-membered aromatic ring with two nitrogen atoms. This core structure is modified with various substituents that influence the compound's physical and chemical properties. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are employed to elucidate these structures and understand the effects of different substitutions (Singh et al., 2013).

Chemical Reactions and Properties

Pyridazine derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the reactive nature of the pyridazine ring. These reactions allow for further functionalization of the pyridazine core, leading to a wide range of derivatives with diverse chemical properties (Hemdan & Elshahawi, 2009).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the pyridazine ring. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Murphy et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylic acid and related compounds, such as acidity, reactivity towards different reagents, and stability, are key to understanding their potential applications. Studies focus on exploring these properties through various chemical reactions, aiming to uncover new functionalities and potential uses of pyridazine derivatives (Zanatta et al., 2020).

Mécanisme D'action

The mechanism of action of related compounds involves inhibition of the α-glucosidase enzyme . The compound inserts into the active pocket of α-glucosidase and forms hydrogen bonds with Leu677 . The kinetic studies revealed that this compound has an uncompetitive mode of inhibition against the α-glucosidase enzyme .

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-3-oxo-5,6-diphenylpyridazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-2-21-18(22)16(19(23)24)15(13-9-5-3-6-10-13)17(20-21)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDOXLPWVZXEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylicacid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)

![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B5621299.png)

![1-(cyclopropylcarbonyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5621302.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)

![2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)

![N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5621341.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]acetamide](/img/structure/B5621352.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5621360.png)

![3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B5621372.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5621378.png)